molecular formula C22H22N6O B2409476 (E)-3-phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1421587-51-0

(E)-3-phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2409476
M. Wt: 386.459
InChI Key: NUVQUUOBGNSLGK-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one” is a compound that has been mentioned in the context of anticancer drug discovery . It’s part of a class of compounds that have shown inhibitory activity against a wide range of human cancerous cell lines .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Various chalcones related to (E)-3-phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one have been used to synthesize corresponding isoxazole and pyrazole derivatives (Singh, 2015).

Antineoplastic Applications

  • A related compound, flumatinib, an antineoplastic tyrosine kinase inhibitor, shares structural similarities with (E)-3-phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one. It has shown promising results in Phase I clinical trials for chronic myelogenous leukemia in China (Gong et al., 2010).

Antimicrobial Activity

  • New dithiocarbamate derivatives bearing thiazole/benzothiazole rings, structurally similar to the compound , have demonstrated significant antimicrobial activity (Yurttaş et al., 2016).

Biological Evaluation

  • Thiazolidinone derivatives, including compounds similar to (E)-3-phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one, have been evaluated for their antimicrobial activity against various bacteria and fungi (Patel et al., 2012).

Future Directions

The compound is part of ongoing research into the development of anticancer drugs . The future directions of this research could involve further exploration of the compound’s anticancer properties and potential applications in cancer treatment.

properties

IUPAC Name

(E)-3-phenyl-1-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c29-22(10-9-18-6-2-1-3-7-18)28-14-12-27(13-15-28)21-16-20(24-17-25-21)26-19-8-4-5-11-23-19/h1-11,16-17H,12-15H2,(H,23,24,25,26)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVQUUOBGNSLGK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

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